
3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アセチル-1-エチル-7-メチル-1,8-ナフチリジン-4(1H)-オンは、ナフチリジンファミリーに属する合成有機化合物です。
2. 製法
合成経路と反応条件
3-アセチル-1-エチル-7-メチル-1,8-ナフチリジン-4(1H)-オンの合成は、通常、多段階の有機反応を伴います。一般的なアプローチには、次のようなものがあります。
出発物質: 1-エチル-7-メチル-1,8-ナフチリジンなどの適切な出発物質を選択します。
アセチル化: 塩化アセチルまたは無水酢酸を、塩化アルミニウムなどの触媒の存在下で用いて、3位にアセチル基を導入します。
精製: 生成物を再結晶化またはクロマトグラフィーなどの手法を用いて精製します。
工業的製法
工業的製法では、ラボでの合成をスケールアップし、収率と純度を向上させるための反応条件を最適化します。これには、次のようなものが含まれる場合があります。
バッチ反応器または連続フロー反応器: 一貫した生産を確保するため。
触媒と溶媒: 反応速度と選択性を向上させるために、効率的な触媒と溶媒を使用します。
品質管理: 最終製品の一貫性を確保するために、厳格な品質管理対策を実施します。
3. 化学反応の分析
反応の種類
3-アセチル-1-エチル-7-メチル-1,8-ナフチリジン-4(1H)-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: 過マンガン酸カリウムなどの酸化剤を用いて、対応するケトンまたはカルボン酸に変換します。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いて、アセチル基をアルコールに還元します。
置換: ナフチリジン環の異なる位置で、求電子置換反応または求核置換反応を行います。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 塩化アルミニウム、炭素担持パラジウム。
主な生成物
酸化生成物: ケトン、カルボン酸。
還元生成物: アルコール。
置換生成物: 用いた試薬に応じて、さまざまな置換ナフチリジン。
4. 科学研究への応用
化学: より複雑な有機分子の合成における中間体として。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 生物活性化合物との構造的類似性から、医薬品開発における潜在的な用途があります。
産業: 染料、顔料、その他の工業用化学品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 1-ethyl-7-methyl-1,8-naphthyridine.
Acetylation: Introduction of the acetyl group at the 3-position using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent production.
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.
Quality Control: Implementation of stringent quality control measures to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the acetyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted naphthyridines depending on the reagents used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
3-アセチル-1-エチル-7-メチル-1,8-ナフチリジン-4(1H)-オンの作用機序は、その特定の生物活性に依存します。一般的には、次のようなものが含まれます。
分子標的: 酵素、受容体、またはDNAとの相互作用。
経路: 酵素活性の阻害やDNA複製への干渉など、その生物学的効果に関連する生化学的経路の調節。
類似化合物との比較
類似化合物
1,8-ナフチリジン: 同じコア構造を持つ母体化合物。
3-アセチル-1-エチル-1,8-ナフチリジン-4(1H)-オン: 構造がわずかに異なる、密接に関連した化合物。
独自性
3-アセチル-1-エチル-7-メチル-1,8-ナフチリジン-4(1H)-オンは、その特定の置換パターンによってユニークで、他のナフチリジン誘導体と比較して、異なる生物活性と化学反応性を示す可能性があります。
特性
CAS番号 |
54756-14-8 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-4-15-7-11(9(3)16)12(17)10-6-5-8(2)14-13(10)15/h5-7H,4H2,1-3H3 |
InChIキー |
GGPCDDJOOIYNJG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



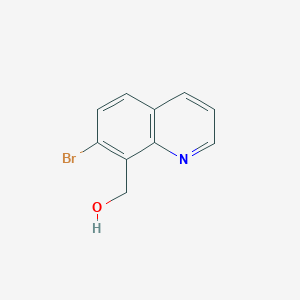


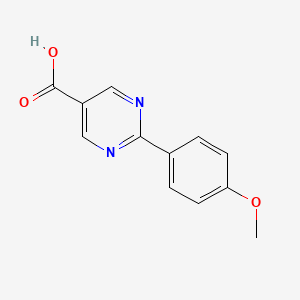
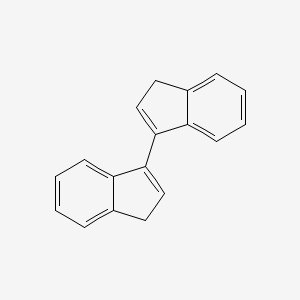

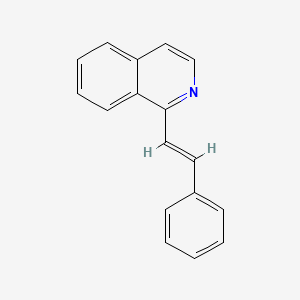

![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)

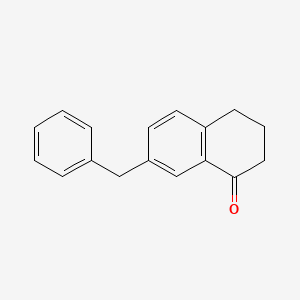
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)

